molecular formula C13H17F3NO4P B13424250 N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine CAS No. 24303-23-9

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine

Cat. No.: B13424250
CAS No.: 24303-23-9
M. Wt: 339.25 g/mol
InChI Key: DINNNACUYLGCHT-UHFFFAOYSA-N
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Description

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine is a chemical compound with the molecular formula C13H17F3NO4P and a molecular weight of 339.25 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an ethanimine group, and a diethoxyphosphoryloxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine involves several steps. One common method includes the reaction of acetophenone with trifluoromethyl group, followed by the formation of an oxime. This oxime is then reacted with diethyl phosphate under specific conditions to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine undergoes various chemical reactions, including:

Scientific Research Applications

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The phosphoryloxy group can participate in phosphorylation reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine can be compared with similar compounds such as:

    Acetophenone derivatives: These compounds share the acetophenone core structure but differ in their substituents.

    Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique chemical properties.

    Phosphorylated compounds: These compounds contain phosphoryl groups and are used in various chemical and biological applications. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

24303-23-9

Molecular Formula

C13H17F3NO4P

Molecular Weight

339.25 g/mol

IUPAC Name

diethyl [1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate

InChI

InChI=1S/C13H17F3NO4P/c1-4-19-22(18,20-5-2)21-17-10(3)11-6-8-12(9-7-11)13(14,15)16/h6-9H,4-5H2,1-3H3

InChI Key

DINNNACUYLGCHT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)ON=C(C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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